N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-Chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative synthesized via alkylation and Paal-Knorr condensation reactions . Its structure features a 3-chlorophenyl group, a triazole core substituted with furan rings, and a sulfanylacetamide linker. This compound exhibits anti-exudative activity in rodent models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Properties
Molecular Formula |
C19H15ClN4O3S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H15ClN4O3S/c20-13-4-1-5-14(10-13)21-17(25)12-28-19-23-22-18(16-7-3-9-27-16)24(19)11-15-6-2-8-26-15/h1-10H,11-12H2,(H,21,25) |
InChI Key |
NBUVRJXKOYHEGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound.
Introduction of the furan rings: The furan rings can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the chlorophenyl group: This step can be performed using a nucleophilic substitution reaction.
Formation of the acetamide linkage: This can be achieved through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings and the triazole moiety can be oxidized under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole structures are effective against various fungal infections due to their ability to inhibit ergosterol synthesis by targeting cytochrome P450 enzymes within microbial cells. The presence of furan and pyrrole rings may enhance binding affinity through additional π-stacking interactions with aromatic residues in target proteins .
Antifungal Properties
The compound has shown promise as an antifungal agent, particularly against strains resistant to conventional treatments. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting growth by interfering with critical metabolic pathways .
Anticancer Potential
In silico studies suggest that N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may act as a potential anticancer agent by targeting specific pathways involved in tumor growth and proliferation. Molecular docking studies have indicated interactions with key proteins involved in cancer progression .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various biological assays:
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing substituents (e.g., Cl, F) enhance anti-inflammatory and anti-exudative activity .
- Furan vs. Pyridine : Furan-containing analogs (target compound) prioritize anti-exudative effects, while pyridine derivatives (KA series) show broader antimicrobial activity .
- Alkyl substitutions : Ethyl/methyl groups at R3 influence lipophilicity; ethyl may improve membrane permeability but reduce solubility .
Physicochemical Properties
Insights :
Structure-Activity Relationships (SAR)
- Anti-Exudative Activity : Chlorine at the meta position (3-Cl-phenyl) maximizes activity compared to ortho or para substitutions .
- Triazole Core : The 1,2,4-triazole-3-thiol scaffold is critical for sulfur-mediated hydrogen bonding with biological targets .
- Furan vs. Thiophene : Replacing furan with thiophene (e.g., in ) reduces anti-exudative efficacy, likely due to altered electronic properties .
Biological Activity
N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as EVT-2794224, is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorophenyl group
- Furan moiety
- Triazole ring
- Sulfanyl and acetamide functionalities
The molecular formula is with a molecular weight of approximately 345.82 g/mol. The presence of these functional groups contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of ergosterol synthesis in fungi by targeting cytochrome P450 enzymes . This mode of action is common among triazole derivatives.
Table 1: Antimicrobial Activity Data
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. faecalis | 40 µg/mL | |
| P. aeruginosa | 50 µg/mL | |
| S. typhi | 30 µg/mL | |
| K. pneumoniae | 25 µg/mL |
Antifungal Activity
This compound has demonstrated potent antifungal activity against various strains, including those resistant to conventional treatments. Studies have shown that it can effectively combat fungal infections that are a major public health concern .
Table 2: Antifungal Activity Data
| Fungal Strain | MIC (µg/mL) | Comparison Drug | Reference |
|---|---|---|---|
| Candida albicans | 16 | Fluconazole (MIC: 256) | |
| Aspergillus flavus | 8 | Itraconazole (MIC: 32) |
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfanyl Group : This step often requires nucleophilic substitution reactions.
- Acetamide Formation : The final step involves coupling the triazole-sulfanyl intermediate with an acetamide derivative.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Antimicrobial Efficacy : A study demonstrated its effectiveness against multi-drug resistant strains of bacteria and fungi, suggesting its potential as a novel antimicrobial agent .
- Mechanism Exploration : Research into its mechanism revealed that it interacts with specific enzymes critical for microbial survival, leading to cell death .
- Potential in Drug Development : Given its unique structure and biological activity, this compound is being explored for further development as a therapeutic agent in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
